

# Structure-activity relationship (SAR) studies of 3-(Benzoylamino)benzoic acid derivatives

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## Compound of Interest

Compound Name: 3-(Benzoylamino)benzoic acid

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## A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Benzoylamino)benzoic Acid Derivatives and Analogs

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is fundamental to the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-(benzoylamino)benzoic acid** derivatives and related analogs. While comprehensive SAR studies directly on **3-(benzoylamino)benzoic acid** are not extensively documented in publicly available literature, this guide synthesizes findings from closely related structures to offer valuable insights for rational drug design. The benzoylamino benzoic acid scaffold serves as a promising starting point for the development of new therapeutic agents in areas such as antiviral, anticancer, and anti-inflammatory research.[\[1\]](#)

## Comparative SAR of 3-(Benzoylamino)benzoic Acid Analogs

The following sections and data tables summarize the SAR for different classes of compounds related to **3-(benzoylamino)benzoic acid**, highlighting the impact of substituent modifications on biological activity.

## 2-[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Adenovirus Replication Inhibitors

A study focused on the optimization of 2-[2-(benzoylamino)benzoylamino]benzoic acid identified several key structural features crucial for anti-adenoviral activity. The ortho, ortho substitution pattern and the presence of a carboxylic acid were found to be favorable.[2][3] The directionality of the amide bonds is also obligatory for activity.[2] Modifications on the middle and C-terminal rings led to the identification of potent inhibitors.[2][3]

Compound	R1	R2	R3	R4	EC50 (µM) [2][3]
1	H	H	H	H	Not specified
35g	F	F	H	H	0.6
35j	H	H	Cl	H	0.6

Table 1: SAR of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as adenovirus replication inhibitors.

## 3-(Phenylamino)benzoic Acid Derivatives as AKR1C3 Inhibitors

A series of 3-(phenylamino)benzoic acids were synthesized and evaluated as inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer.[4] These derivatives, which replace the benzoyl group with a phenyl group, demonstrated nanomolar affinity and high selectivity for AKR1C3.[4] The inhibitory potency showed a linear correlation with the electronic effects of the substituents on the phenyl ring and the pKa of the carboxylic acid and secondary amine groups.[4]

Compound	Substitution on Phenyl Ring	IC50 (nM) for AKR1C3	Selectivity vs AKR1C isoforms
Generic Structure	Varied	Nanomolar range	>200-fold

Table 2: Summary of SAR for 3-(phenylamino)benzoic acid derivatives as AKR1C3 inhibitors.

## 3-Amide-5-Aryl Benzoic Acid Derivatives as P2Y14R Antagonists

In the development of novel P2Y14 receptor antagonists for acute gouty arthritis, a series of 3-amide-5-aryl benzoic acid derivatives were designed.[\[5\]](#) These compounds showed potent antagonizing activity, with one of the most potent, compound 11m, exhibiting an IC50 of 2.18 nM.[\[5\]](#) This research highlights the potential of modifying the core 3-aminobenzoic acid structure to achieve high-potency antagonists.[\[5\]](#)

Compound	Key Structural Features	IC50 (nM) for P2Y14R
11m	3-amide-5-aryl substitution	2.18

Table 3: Activity of a lead 3-amide-5-aryl benzoic acid derivative as a P2Y14R antagonist.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are protocols for key experiments cited in this guide.

### Adenovirus Replication Inhibition Assay

The antiviral activity of the 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues was determined using a cytopathic effect (CPE) reduction assay.[\[2\]](#)[\[3\]](#)

- Cell Culture: Human A549 cells are seeded in 96-well plates and grown to confluence.
- Virus Infection: The cell monolayers are infected with adenovirus serotype 5.
- Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.
- Incubation: The plates are incubated at 37°C in a 5% CO<sub>2</sub> atmosphere until the CPE is complete in the virus control wells.
- CPE Evaluation: The cells are fixed and stained with a crystal violet solution. The optical density is measured to quantify cell viability.

- Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is calculated from the dose-response curves.

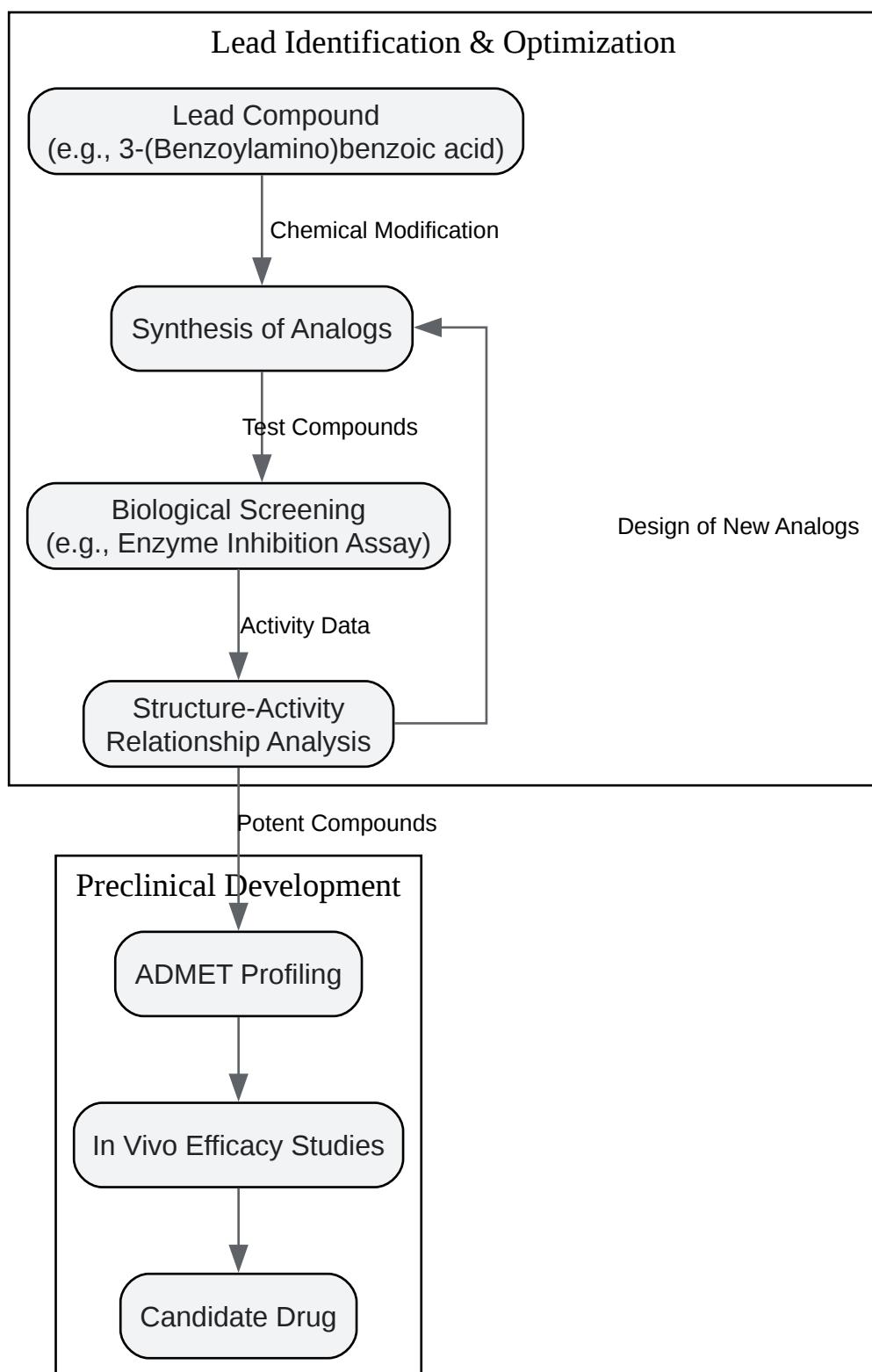
## AKR1C3 Inhibition Assay

The inhibitory activity of the 3-(phenylamino)benzoic acid derivatives against AKR1C3 was evaluated using a spectrophotometric assay.[\[4\]](#)

- Enzyme Preparation: Recombinant human AKR1C3 is expressed and purified.
- Reaction Mixture: The assay mixture contains buffer, NADPH, the enzyme, and the test compound at various concentrations.
- Substrate Addition: The reaction is initiated by adding the substrate, such as S-tetralol.
- Spectrophotometric Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
- Data Analysis: The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are determined from dose-response curves.

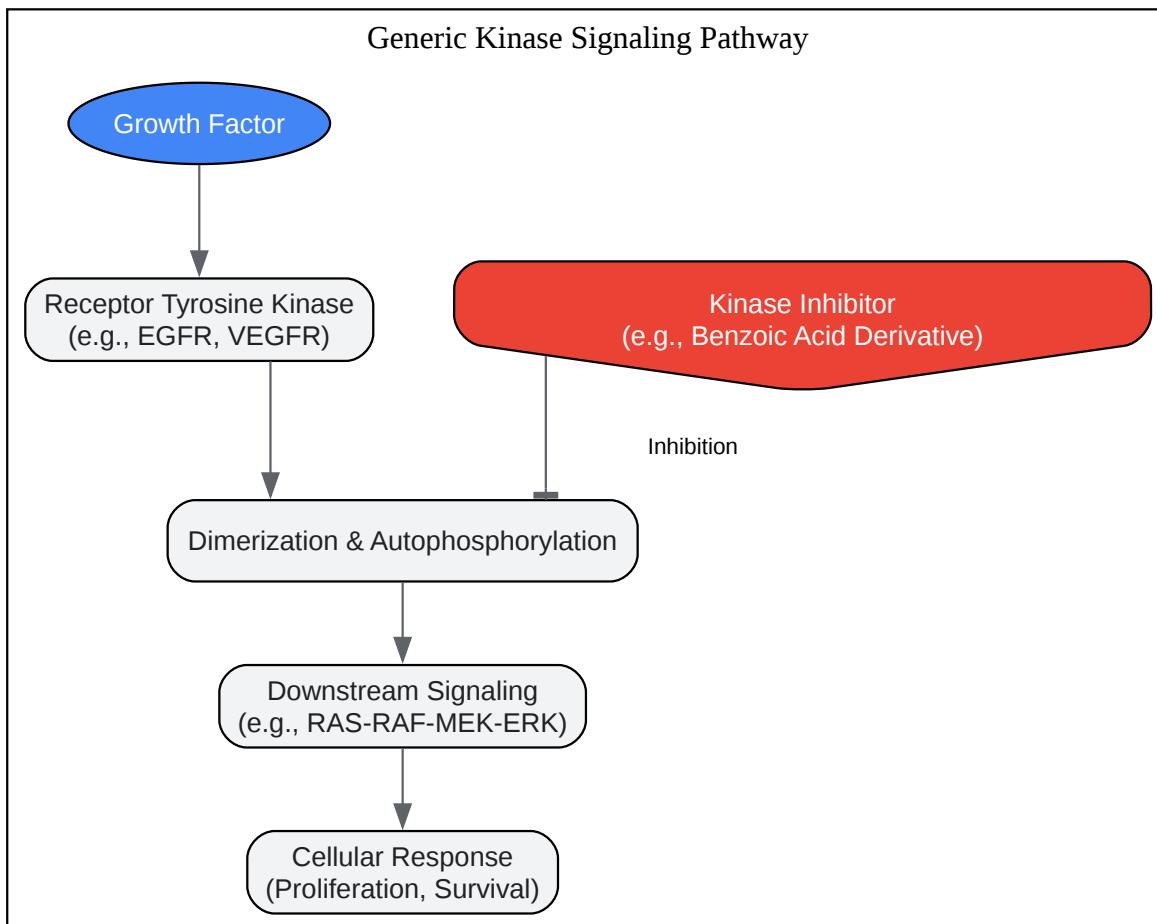
## Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR of **3-(benzoylamino)benzoic acid** derivatives.



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## A general workflow for a structure-activity relationship (SAR) guided drug discovery program.



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A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors based on the aminobenzoic acid scaffold.

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